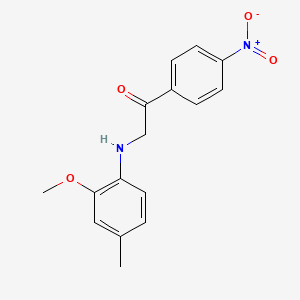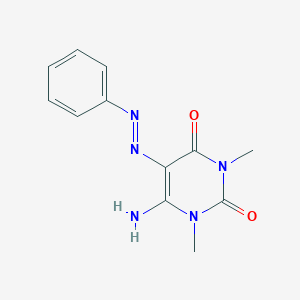
6-Imino-1,3-dimethyl-5-(2-phenylhydrazinylidene)dihydropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,3-dimethyl-5-phenylazouracil is a chemical compound that belongs to the class of uracil derivatives It is characterized by the presence of an amino group at the 6th position, two methyl groups at the 1st and 3rd positions, and a phenylazo group at the 5th position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-5-phenylazouracil typically involves the reaction of 6-amino-1,3-dimethyluracil with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Condensation Reaction: 6-amino-1,3-dimethyluracil is reacted with aniline in the presence of a condensing agent.
Cyclization Reaction: The intermediate product undergoes cyclization to form 6-Amino-1,3-dimethyl-5-phenylazouracil.
Industrial Production Methods
Industrial production methods for 6-Amino-1,3-dimethyl-5-phenylazouracil involve the use of advanced reactors and optimized reaction conditions to achieve high yield and purity. The process includes:
Preparation of Methyl Cyanoacetylurea Solution: This solution is prepared and mixed with liquid caustic soda in an impinging stream reactor.
Reaction Control: The reaction mixture is maintained at a temperature range of 50-150°C, and the pH is controlled using an on-line pH meter
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-dimethyl-5-phenylazouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The amino and phenylazo groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
6-Amino-1,3-dimethyl-5-phenylazouracil has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other uracil derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dimethyl-5-phenylazouracil involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It can inhibit or activate certain enzymes, affecting biochemical pathways.
Interacting with DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.
Modulating Cellular Processes: It can modulate various cellular processes, including cell division and apoptosis.
Comparison with Similar Compounds
6-Amino-1,3-dimethyl-5-phenylazouracil can be compared with other similar compounds, such as:
6-Amino-1,3-dimethyluracil: Lacks the phenylazo group, making it less versatile in certain reactions.
5-Phenylazo-1,3-dimethyluracil: Lacks the amino group at the 6th position, affecting its reactivity and applications.
6-Amino-2-thiouracil: Contains a sulfur atom, which imparts different chemical properties and reactivity
The uniqueness of 6-Amino-1,3-dimethyl-5-phenylazouracil lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
54014-80-1 |
|---|---|
Molecular Formula |
C12H13N5O2 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
6-amino-1,3-dimethyl-5-phenyldiazenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N5O2/c1-16-10(13)9(11(18)17(2)12(16)19)15-14-8-6-4-3-5-7-8/h3-7H,13H2,1-2H3 |
InChI Key |
AZLHNUSCZBWRPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
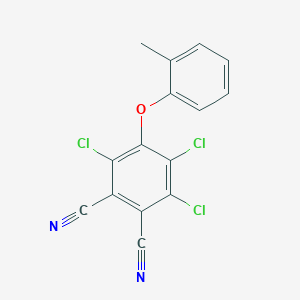
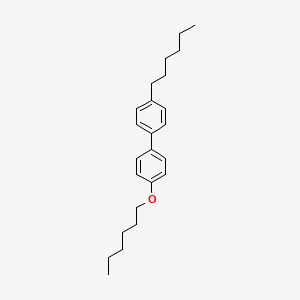
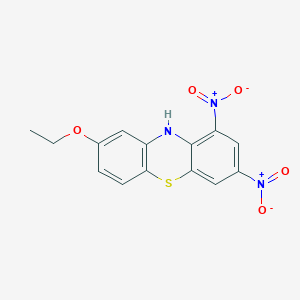
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)

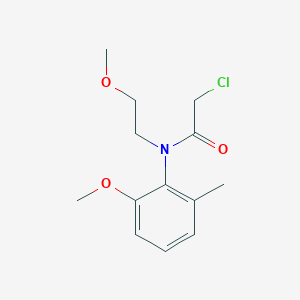
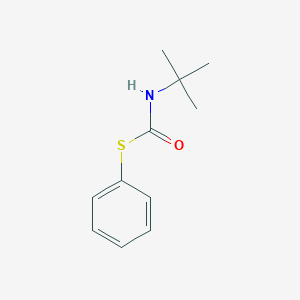
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
